

Independent Verification of N-(4methylpyridazin-3-yl)acetamide Activity: A Comparative Analysis

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Compound of Interest		
Compound Name:	N-(4-methylpyridazin-3- yl)acetamide	
Cat. No.:	B597739	Get Quote

An objective comparison of **N-(4-methylpyridazin-3-yl)acetamide** with a structurally related compound, SLU-10482, to provide a framework for experimental validation and highlight potential biological activities.

Published for researchers, scientists, and drug development professionals, this guide addresses the current lack of publicly available biological data for **N-(4-methylpyridazin-3-yl)acetamide**. To facilitate future research and provide a basis for experimental design, this document presents a comparative analysis with a functionally relevant and structurally related compound, SLU-10482, an anticryptosporidial agent. The guide includes a summary of available data, a detailed experimental protocol for a relevant biological assay, and visualizations of a typical drug discovery workflow and a hypothetical signaling pathway.

Data Presentation

Due to the absence of published experimental data for **N-(4-methylpyridazin-3-yl)acetamide**, a direct quantitative comparison is not possible. The following table summarizes the available information for the target compound and provides a comparative profile for SLU-10482, a compound with a related heterocyclic core and an acetamide moiety, which has demonstrated potent biological activity.



Feature	N-(4-methylpyridazin-3- yl)acetamide	SLU-10482
Molecular Formula	С7Н9N3O	C21H20F3N7O
Molecular Weight	151.17 g/mol	459.43 g/mol
Biological Activity	Not reported in public literature.	Potent anticryptosporidial agent.[1]
Quantitative Data	No public data available.	EC ₅₀ = 0.07 μM against Cryptosporidium parvum.[1]
Mechanism of Action	Unknown.	Unknown, identified through phenotypic screening.[1]

Experimental Protocols

To guide the independent verification of the activity of **N-(4-methylpyridazin-3-yl)acetamide**, the following detailed protocol for an in vitro anticryptosporidial assay, as adapted from the methodology used to characterize SLU-10482, is provided.[1]

Assay for Cryptosporidium parvum Growth Inhibition in HCT-8 Cells

Objective: To determine the half-maximal effective concentration (EC₅₀) of a test compound against Cryptosporidium parvum infecting human ileocecal adenocarcinoma (HCT-8) cells.

Materials:

- HCT-8 cells (ATCC CCL-244)
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin
- Cryptosporidium parvum oocysts
- Test compound (e.g., N-(4-methylpyridazin-3-yl)acetamide) dissolved in DMSO
- Positive control (e.g., Nitazoxanide)



- 384-well microplates
- Anti-Cryptosporidium antibody conjugated to a fluorescent marker
- Hoechst 33342 stain
- High-content imaging system

Procedure:

- Cell Seeding: Seed HCT-8 cells into 384-well plates at a density that allows for confluent monolayer formation after 24 hours of incubation (37°C, 5% CO₂).
- Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further
 dilute in culture medium to achieve the final desired concentrations. The final DMSO
 concentration should be kept below 0.5% to avoid solvent toxicity.
- Infection: Aspirate the culture medium from the HCT-8 cell monolayers and add freshly excysted C. parvum sporozoites to each well.
- Treatment: Immediately after adding the sporozoites, add the diluted test compound to the respective wells. Include wells with vehicle control (DMSO) and a positive control.
- Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
- Staining: After incubation, fix the cells and stain with a fluorescently-labeled anti-Cryptosporidium antibody to visualize the parasites and Hoechst 33342 to stain the host cell nuclei.
- Imaging and Analysis: Acquire images using a high-content imaging system. Quantify the number of parasites and host cells in each well.
- Data Analysis: Normalize the parasite count to the host cell count for each well. Plot the normalized parasite count against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Visualizations

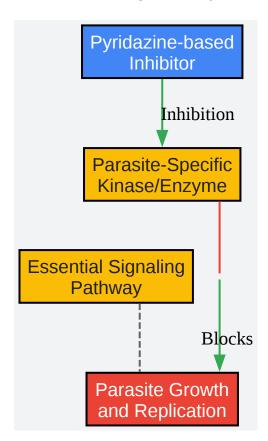


The following diagrams illustrate a general workflow for drug discovery and a hypothetical signaling pathway relevant to the potential activity of the compounds discussed.



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A generalized workflow for drug discovery and development.



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A hypothetical signaling pathway for an antiparasitic agent.



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References

- 1. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine PMC [pmc.ncbi.nlm.nih.gov]
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